molecular formula C18H19ClN2O2 B239692 N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methoxybenzamide

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methoxybenzamide

Cat. No.: B239692
M. Wt: 330.8 g/mol
InChI Key: LOTBRWNVONFMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring, a chloro-substituted phenyl group, and a methoxybenzamide moiety. Its unique structure contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methoxybenzamide has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide

InChI

InChI=1S/C18H19ClN2O2/c1-23-15-7-4-13(5-8-15)18(22)20-14-6-9-17(16(19)12-14)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)

InChI Key

LOTBRWNVONFMBG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.